N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3-Fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative characterized by three distinct functional groups:
- N2 position: 3-Fluorophenyl group, introducing electron-withdrawing effects and enhanced lipophilicity.
- N4 position: p-Tolyl (4-methylphenyl) group, contributing steric bulk and moderate electron-donating properties.
The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6.ClH/c1-14-7-9-16(10-8-14)22-18-24-19(23-17-6-4-5-15(21)13-17)26-20(25-18)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCPNPVAZKEGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Research has demonstrated that triazine derivatives exhibit notable antitumor properties. For instance, compounds similar to N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that derivatives of triazine effectively inhibit BRAF(V600E) mutations, which are prevalent in melanoma .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Triazine derivatives have demonstrated efficacy against a range of bacterial strains. For example, studies indicate that similar compounds can disrupt bacterial cell membranes and inhibit biofilm formation . The mechanism of action often involves interference with essential metabolic pathways in bacteria.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, this compound may possess anti-inflammatory properties. Research has indicated that certain triazine derivatives can reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substitution Patterns : Variations in the substitution on the triazine ring significantly affect the potency against tumor cells and microbial strains.
- Pyrrolidine Moiety : The presence of the pyrrolidine ring enhances solubility and bioavailability, which are critical for therapeutic effectiveness.
A detailed SAR analysis has shown that modifications to the fluorophenyl group can lead to improved selectivity and reduced toxicity .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antitumor Efficacy : A study involving a series of triazine derivatives found that specific modifications led to enhanced inhibitory effects on cancer cell proliferation in vitro. The most potent derivative exhibited IC50 values in the nanomolar range against various cancer lines .
- Antimicrobial Testing : In vitro assays demonstrated that certain analogs showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of protein synthesis .
- Inflammation Models : Animal models treated with triazine derivatives showed reduced inflammation markers in tissues following induced inflammatory responses, suggesting therapeutic potential in chronic inflammatory conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride have demonstrated significant antitumor activity. The National Cancer Institute's Developmental Therapeutics Program reported that similar compounds exhibited mean growth inhibition values of around 15.72 µM against human tumor cells .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of glucosylceramide synthase (GCS), an enzyme implicated in various diseases including Gaucher disease and certain cancers. Inhibiting GCS can disrupt the biosynthesis of glycosphingolipids, which are essential for cellular signaling and membrane integrity . The structural characteristics of this compound make it a suitable candidate for further development as a GCS inhibitor.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the pyrrolidine and triazine moieties contributes to its biological activity by enhancing binding affinity to target enzymes or receptors. Research indicates that modifications to the fluorophenyl and p-tolyl groups can significantly influence the compound's efficacy and selectivity .
Synthesis and Derivatives
The synthesis of this compound has been documented in various studies. Typically, it involves multi-step synthetic pathways that incorporate key intermediates known for their biological activity. The synthesis process not only provides insights into the compound's chemical properties but also allows for the exploration of derivatives that may enhance its therapeutic potential .
Case Study: Antitumor Efficacy
A study conducted on a series of triazine derivatives revealed that modifications to the pyrrolidine ring significantly enhanced antitumor activity against breast cancer cell lines. The derivatives were tested using established protocols from the National Cancer Institute, demonstrating promising results that warrant further investigation into their mechanisms of action .
Case Study: GCS Inhibition
In another study focusing on enzyme inhibition, derivatives of this compound were evaluated for their ability to inhibit GCS activity in vitro. Results indicated a strong correlation between structural modifications and inhibitory potency, suggesting a pathway for developing more effective GCS inhibitors .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Core
The electron-deficient triazine ring facilitates nucleophilic substitution, particularly at the C-2 and C-4 positions. Reactions often involve displacement of chlorine or amine groups under basic or acidic conditions:
For example, the synthesis of analogous triazines involves microwave-assisted three-component reactions with cyanoguanidine, aldehydes, and arylamines, followed by Dimroth rearrangement to stabilize the triazine structure .
Functionalization of Amine Groups
The primary and secondary amines at the 2- and 4-positions undergo alkylation or acylation:
1H-NMR data from analogs (e.g., δ 3.09 ppm for dimethyl groups in DMSO-d6) confirm successful alkylation .
Acid/Base-Mediated Rearrangements
The hydrochloride salt form influences reactivity in polar solvents:
-
Hydrolysis : Under strongly acidic conditions (e.g., HCl, 60°C), the triazine ring undergoes partial hydrolysis, yielding aminopyrimidine intermediates.
-
Dimroth Rearrangement : Heating in basic media (e.g., NaOH/EtOH) triggers ring reorganization, relocating substituents to stabilize electronic configurations .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable further derivatization of aryl groups:
| Coupling Type | Catalyst System | Substituent Introduced |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Boronic acid-functionalized aryl groups |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ (toluene, 110°C) | Secondary amines or heterocycles |
These reactions are critical for optimizing bioactivity in medicinal chemistry applications .
Solvent-Dependent Reactivity
Solvent choice significantly impacts reaction efficiency:
| Solvent | Reaction Efficiency | Optimal Use Case |
|---|---|---|
| Acetonitrile | High polarity enhances nucleophilic substitution | Displacement reactions with arylamines |
| DMF | Stabilizes transition states in alkylation | N-Alkylation and acylation |
| THF | Facilitates low-temperature reactions | Grignard or organolithium additions |
Studies note that microwave irradiation in acetonitrile reduces reaction times by 50–70% compared to conventional heating .
Stability Under Oxidative Conditions
The compound demonstrates moderate stability toward oxidants:
Comparison with Similar Compounds
Structural Comparisons
| Compound Name | Substituents (N2, N4, C6) | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 3-Fluorophenyl, p-tolyl, pyrrolidinyl | C20H21ClFN6 | 413.88 (calc.) | Fluorine at N2; para-methyl at N4 |
| N-(3-Methoxyphenyl)-N′-(3-methylphenyl)-...* | 3-Methoxyphenyl, 3-methylphenyl, pyrrolidinyl | C21H25ClN6O | 412.92 | Methoxy at N2; meta-methyl at N4 |
| 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine | Chloro, p-tolyl, p-tolyl | C16H14ClN5 | 311.77 | Chloro at C6; no pyrrolidinyl group |
Key Observations :
- Substituent Position : The para-methyl group in the target (vs. meta-methyl in ) may improve steric alignment in molecular interactions .
- C6 Substitution : Pyrrolidinyl in the target enhances solubility compared to the chloro-substituted analog in , which is more reactive but less stable .
Physicochemical Properties
Notes:
- The target’s fluorine atom increases lipophilicity compared to methoxy, favoring membrane permeability.
- The hydrochloride salt reduces the free base’s LogP, balancing solubility and absorption .
Key Differences :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted one-pot synthesis is a validated approach for structurally similar triazine derivatives. This method uses cyanoguanidine, aromatic aldehydes, and arylamines under controlled temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to optimize cyclocondensation. Yield improvements (up to 75–85%) are achieved by adjusting stoichiometric ratios and microwave irradiation time (10–30 minutes) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions on the triazine ring, and X-ray crystallography for absolute configuration confirmation. For hydrochloride salts, elemental analysis (C, H, N, Cl) ensures stoichiometric purity .
Q. What solvents and reaction conditions stabilize this compound during storage and experimentation?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are ideal for dissolution without hydrolysis. Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid aqueous acidic/basic conditions, which may cleave the triazine ring .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this triazine derivative in nucleophilic substitution reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron density distribution on the triazine ring, identifying reactive sites (e.g., C-4 and C-6 positions). Transition state analysis predicts activation energies for substitutions with amines or thiols, guiding experimental reagent selection .
Q. What strategies resolve contradictions in observed vs. predicted biological activity (e.g., antitumor assays)?
- Methodological Answer : Discrepancies often arise from off-target interactions. Use proteomics (e.g., affinity chromatography coupled with LC-MS) to identify unintended protein binding. Validate via siRNA knockdown of suspected targets in cell-based assays to isolate mechanism-specific effects .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) alter the compound’s photostability in material science applications?
- Methodological Answer : Accelerated UV aging tests (ASTM G154) quantify photodegradation rates. Compare with computational UV-Vis spectra (TD-DFT) to correlate electronic transitions with stability. Fluorine’s electron-withdrawing effect typically enhances resistance to radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
